(S)-1-Ethyl-2-methylpiperazine dihydrochloride

Catalog No.
S8430757
CAS No.
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Ethyl-2-methylpiperazine dihydrochloride

Product Name

(S)-1-Ethyl-2-methylpiperazine dihydrochloride

IUPAC Name

(2S)-1-ethyl-2-methylpiperazine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

SGYLPDZARCRHMW-KLXURFKVSA-N

SMILES

CCN1CCNCC1C.Cl.Cl

Canonical SMILES

CCN1CCNCC1C.Cl.Cl

Isomeric SMILES

CCN1CCNC[C@@H]1C.Cl.Cl

(S)-1-Ethyl-2-methylpiperazine dihydrochloride is a chiral compound with the molecular formula C7H18Cl2N2 and a molecular weight of approximately 201.14 g/mol. It is characterized by its piperazine structure, which includes an ethyl group and a methyl group at specific positions on the piperazine ring. This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various applications in pharmaceutical chemistry and biological research .

Typical of piperazine derivatives. Common reactions include:

  • Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation, leading to the formation of more complex derivatives.
  • Acylation: The amine groups can react with acyl chlorides to form amides, which may have different biological activities.
  • Hydrochloride Formation: The conversion to its dihydrochloride form involves protonation of the nitrogen atoms, making it more soluble and stable in solution .

(S)-1-Ethyl-2-methylpiperazine dihydrochloride exhibits a range of biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Central Nervous System: The compound may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Antidepressant Properties: Some studies suggest that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models .

Several synthetic routes have been developed for producing (S)-1-Ethyl-2-methylpiperazine dihydrochloride:

  • Direct Alkylation: A common method involves the alkylation of 2-methylpiperazine with ethyl bromide under basic conditions.
  • Chiral Resolution: The compound can be synthesized from racemic mixtures through chiral resolution techniques, often utilizing enzymatic methods or chiral chromatography to isolate the desired enantiomer.
  • Salt Formation: The dihydrochloride form is typically obtained by reacting the free base with hydrochloric acid in an appropriate solvent .

(S)-1-Ethyl-2-methylpiperazine dihydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Research: Used in pharmacological studies to explore its effects on neurotransmitter systems and potential therapeutic uses.
  • Chemical Synthesis: Acts as a building block for more complex organic compounds in medicinal chemistry .

Interaction studies have highlighted the compound's potential effects on various biological targets:

  • Neurotransmitter Receptors: Investigations into how (S)-1-Ethyl-2-methylpiperazine dihydrochloride interacts with serotonin and dopamine receptors have shown promising results that could lead to new antidepressant therapies.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its potential therapeutic applications .

Several compounds share structural similarities with (S)-1-Ethyl-2-methylpiperazine dihydrochloride, each possessing unique properties:

Compound NameCAS NumberKey Features
1-Ethyl-2-methylpiperazine3366-27-6Basic structure without hydrochloride salt
(S)-1-Ethyl-3-methylpiperazine1630082-91-5Similar piperazine structure; different substituent position
(S)-2-Ethyl-1-methylpiperazine1777812-91-5Different substitution pattern; potential for varied biological activity
(R)-1-Ethyl-2-methylpiperazine2664977-66-4Enantiomer with distinct biological properties

The uniqueness of (S)-1-Ethyl-2-methylpiperazine dihydrochloride lies in its specific stereochemistry and biological activity profile, which may offer advantages over other similar compounds in therapeutic contexts .

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, was first isolated in 1884 by August Freund during attempts to synthesize ethylene diamine derivatives. Its structural simplicity and versatility led to rapid adoption in pharmaceutical development. By 1953, piperazine gained prominence as an anthelmintic agent, paralyzing parasites through agonism of γ-aminobutyric acid (GABA) receptors. This discovery catalyzed the synthesis of over 200 piperazine-containing drugs, including imatinib (Glivec) and sildenafil (Viagra).

Evolution of Ethyl-Methylpiperazine Derivatives

The introduction of alkyl substituents to the piperazine ring, such as ethyl and methyl groups, emerged as a strategy to modulate bioactivity and pharmacokinetics. For example:

  • 1-Ethylpiperazine (CAS: 3366-27-6) served as a precursor for antipsychotics due to its affinity for dopamine receptors.
  • 2-Methylpiperazine derivatives exhibited improved metabolic stability compared to unsubstituted analogs.

The combination of ethyl and methyl groups at specific positions created chiral centers, enabling enantioselective interactions with biological targets. (S)-1-Ethyl-2-methylpiperazine dihydrochloride represents a refinement of this approach, leveraging stereochemistry to enhance target specificity.

Traditional alkylation routes represent the foundational synthetic approaches for piperazine functionalization and have been extensively utilized in the preparation of ethyl-methylpiperazine derivatives. These methodologies primarily rely on nucleophilic substitution reactions utilizing alkyl halides and related electrophilic reagents to install alkyl substituents on the piperazine nitrogen atoms [1].

The most straightforward approach involves the direct reaction of piperazine with alkyl halides under basic conditions. The synthesis of 1-benzylpiperazine, a structurally related compound, exemplifies this methodology where piperazine reacts with benzyl chloride in ethanol at elevated temperatures (65°C) to yield the mono-alkylated product in high yields (84-85%) [2]. This reaction procedure can be adapted for the preparation of ethyl-substituted piperazines by employing ethyl bromide or ethyl iodide as the alkylating agent.

A key challenge in traditional alkylation methods is controlling the selectivity between mono- and dialkylation products. The formation of 1,4-dibenzylpiperazine as a byproduct in the synthesis of 1-benzylpiperazine demonstrates this selectivity issue [2]. To address this challenge, synthetic chemists have developed procedures utilizing a mixture of piperazine hydrochloride and piperazine hexahydrate, which proceeds without formation of the dibenzylated compound and achieves yields of 95-96% using microwave-assisted conditions [2].

The synthesis of meta-chlorophenylpiperazine derivatives illustrates alternative traditional alkylation approaches. These include the reaction of diethanolamine with meta-chloroaniline, the reaction of meta-chloroaniline with bis(2-chloroethyl)amine, and the reaction of piperazine with meta-dichlorobenzene [2]. These methods demonstrate the versatility of traditional alkylation strategies in accommodating different starting materials and substitution patterns.

Reductive amination represents another well-established traditional method for piperazine alkylation. This approach involves the condensation of piperazine derivatives with aldehydes or ketones followed by reduction with reagents such as sodium borohydride or sodium cyanoborohydride [3] [4]. The catalytic reductive alkylation of amines with aldehydes under atmospheric pressure hydrogen using palladium-based catalysts has shown effectiveness with various aliphatic and aromatic aldehydes, producing secondary and tertiary amines in quantitative yields without overalkylation [4].

Table 1: Traditional Alkylation Methods for Piperazine Functionalization

MethodReagentConditionsYield RangeKey Features
Direct AlkylationAlkyl halides65°C, ethanol, basic conditions84-96%Simple procedure, selectivity issues
Reductive AminationAldehydes/ketones + reducing agentRoom temperature to 40°C68-100%High selectivity, broad substrate scope
Acylation-ReductionAcyl halides + reducing agentVariable temperature60-85%Two-step process, high purity
Sulfonyl ActivationSulfonyl halides0°C, organic solvents56-84%Enhanced reactivity, functional group tolerance

The traditional alkylation methodology for preparing substituted piperazines typically employs nucleophilic substitution reactions with alkyl halides or sulfonates [1]. Three primary methods have been established: nucleophilic substitution on alkyl halides or sulfonates, reductive amination reactions, and reduction of carboxyamides [1]. The addition of sodium or potassium iodide in alkylation reactions promotes halogen exchange and increases the reactivity of the leaving group, improving yields and avoiding harsh reaction conditions [1].

Industrial preparations of piperazine derivatives often utilize continuous flow processes with optimized catalyst systems. The preparation of piperazine itself involves the ammoniation of 1,2-dichloroethane or ethanolamine, with piperazine separated as a side product from ethylenediamine production streams [5]. This industrial background provides a foundation for developing scaled synthetic routes to ethyl-methylpiperazine derivatives.

Novel Catalytic Approaches for Asymmetric Synthesis

The development of catalytic asymmetric synthesis methods for chiral piperazine derivatives represents a significant advancement in synthetic methodology, particularly for the preparation of enantiopure compounds such as (S)-1-ethyl-2-methylpiperazine. These approaches utilize transition metal catalysis and organocatalytic systems to achieve high levels of enantiocontrol and synthetic efficiency.

Palladium-catalyzed asymmetric decarboxylative allylic alkylation has emerged as a powerful methodology for accessing chiral piperazine derivatives. The research conducted by Stoltz and coworkers demonstrates the synthesis of highly enantioenriched tertiary piperazin-2-ones using palladium catalysts derived from tris(4,4'-methoxydibenzylideneacetone)dipalladium(0) and electron-deficient PHOX ligands [6] [7]. The optimized conditions employ 5 mol% [Pd2(pmdba)3] catalyst with 12.5 mol% (S)-(CF3)3-t-BuPHOX ligand in toluene at elevated temperature, producing α-tertiary allylated products in 77% yield and 96% enantiomeric excess [6].

The mechanistic framework for palladium-catalyzed asymmetric synthesis involves several key steps: oxidative addition of the palladium catalyst to the allylic substrate, decarboxylation to generate a π-allyl palladium intermediate, and nucleophilic attack by the piperazin-2-one substrate with concomitant stereochemical induction [7]. The electron-deficient nature of the PHOX ligand plays a crucial role in enhancing both reactivity and enantioselectivity through electronic and steric effects.

Catalytic asymmetric hydrogenation of pyrazine derivatives provides an alternative approach to chiral piperazine synthesis. Zhou and coworkers developed asymmetric reduction protocols using chiral rhodium and iridium catalysts that deliver substituted piperazine products in high enantioselectivity [8]. These methods utilize pre-activated pyrazine starting materials and achieve excellent stereochemical control through careful optimization of catalyst structure and reaction conditions.

Table 2: Catalytic Asymmetric Synthesis Methods for Chiral Piperazines

Catalyst SystemSubstrate TypeEnantioselectivityYield RangeReaction Conditions
Pd/(S)-PHOXPiperazin-2-ones86-96% ee65-90%Toluene, 40°C, 24h
Rh/Chiral ligandPyrazine derivatives88-95% ee70-85%H2 (50 atm), MeOH, RT
Ir/SparteineN-Boc piperazines82-94% ee55-78%THF, -78°C, 12h
OrganocatalystImine substrates75-92% ee60-82%CH2Cl2, 0°C, 48h

Asymmetric lithiation-trapping methodology represents another significant advancement in chiral piperazine synthesis. The protocol developed for N-Boc piperazines utilizes s-BuLi in combination with (-)-sparteine or (+)-sparteine surrogate to achieve enantioselective α-functionalization [9]. This methodology requires careful optimization of lithiation times using in situ infrared spectroscopy and employs a novel "diamine switch" strategy to improve enantioselectivity with specific electrophiles [9].

The asymmetric lithiation approach faces several mechanistic challenges, including ring fragmentation of lithiated piperazines and the influence of both electrophiles and distal N-substituents on yield and enantioselectivity [9]. Sterically hindered N-alkyl groups help minimize ring fragmentation, while the choice of electrophile significantly impacts the stereochemical outcome of the reaction.

Tandem catalytic processes combining multiple asymmetric transformations have shown promise for complex piperazine synthesis. Schafer and coworkers developed a system employing sequential hydroamination and asymmetric transfer hydrogenation reactions using complementary catalysts to construct chiral piperazine frameworks [10]. This approach utilizes mechanistic insights from morpholine synthesis to realize catalytic enantioselective piperazine formation through carefully orchestrated dual catalytic cycles.

Photoredox catalysis has recently emerged as a novel approach for piperazine synthesis, offering operational simplicity and broad substrate scope. The methodology developed by Nicewicz and coworkers employs organic photoredox catalysts to enable direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [11] [12]. This approach circumvents the typical need for radical precursors and demonstrates compatibility with diverse carbonyl and amine condensation partners in good to excellent yields.

The photoredox-catalyzed anti-Markovnikov hydroamination of ene-carbamates provides a modular approach to functionalized diamine starting materials, which can subsequently generate complex piperazine cores through the established cyclization protocol [12]. This methodology represents a significant advancement in programmable piperazine synthesis by enabling access to highly diversifiable cores without prefunctionalized substrates.

Table 3: Advanced Catalytic Methods Performance Comparison

MethodTemperature RangeReaction TimeStereoselectivityFunctional Group Tolerance
Pd-catalyzed alkylation25-60°C12-48h>90% eeExcellent
Asymmetric hydrogenation0-50°C6-24h>85% eeGood
Lithiation-trapping-78 to 0°C4-12h>80% eeModerate
Photoredox cyclization20-40°C12-36hVariableExcellent

Chlorination and Salt Formation Mechanisms

The formation of dihydrochloride salts represents a critical final step in the synthesis of (S)-1-ethyl-2-methylpiperazine dihydrochloride, involving specific mechanistic pathways that ensure complete protonation of both nitrogen atoms and optimal pharmaceutical properties. Understanding these chlorination and salt formation mechanisms is essential for developing efficient synthetic protocols and achieving high-purity products.

The fundamental mechanism of piperazine salt formation involves acid-base chemistry where hydrochloric acid acts as the proton donor and the two nitrogen atoms of the piperazine ring serve as proton acceptors. The basicity of piperazine, characterized by pKb values of 5.35 and 9.73 at 25°C, indicates that both nitrogen atoms can be protonated under appropriate conditions [5]. The pH of a 10% aqueous solution of piperazine ranges from 10.8 to 11.8, confirming its strong basic character and propensity for salt formation [5].

The synthesis of piperazine dihydrochloride typically involves the treatment of the free base with concentrated hydrochloric acid under controlled conditions. The general procedure involves dissolving the piperazine derivative in an appropriate solvent, followed by the gradual addition of hydrochloric acid until complete precipitation of the dihydrochloride salt occurs . The reaction proceeds through sequential protonation steps, with the first nitrogen atom being protonated more readily due to its higher basicity.

Mechanism of Dihydrochloride Formation:

  • Primary Protonation: The first nitrogen atom undergoes protonation to form the monohydrochloride intermediate
  • Secondary Protonation: The second nitrogen atom is protonated under more forcing conditions to yield the dihydrochloride salt
  • Crystallization: The dihydrochloride salt precipitates from solution due to reduced solubility compared to the free base

The chlorination process for piperazine derivatives can also involve direct halogenation reactions under specific conditions. Research on atmospheric oxidation of piperazine initiated by chlorine radicals demonstrates that chlorine-containing species can react with piperazine through multiple pathways [14]. The reaction of hypochlorous acid (HOCl) with piperazine derivatives shows rapid kinetics at secondary amine sites, forming chloramine intermediates that can undergo further transformation [15].

The stability and formation characteristics of piperazine dihydrochloride salts are influenced by several factors including temperature, pH, solvent composition, and the presence of other ionic species. The enhanced water solubility of dihydrochloride salts compared to free bases makes them more suitable for pharmaceutical applications and facilitates purification processes .

Table 4: Salt Formation Parameters and Conditions

ParameterOptimal RangeEffect on Salt FormationTypical Conditions
pH1-3Complete protonationHCl concentration 2-6 M
Temperature0-25°CControlled precipitationIce bath cooling
SolventPolar proticEnhanced solvationEtOH/H2O mixtures
Concentration0.1-0.5 MOptimal crystal growthControlled addition rate

The mechanistic understanding of chloramine formation in piperazine systems reveals important considerations for synthetic applications. When piperazine derivatives are exposed to chlorinating agents like HOCl, the secondary nitrogen atoms undergo rapid reaction to form N-chloro intermediates [15]. These chloramine species can spontaneously decay through concerted piperazine ring fragmentation, leading to the formation of various decomposition products.

Industrial salt formation processes often employ continuous crystallization techniques to ensure consistent product quality and optimal yield. The precipitation of piperazine dihydrochloride can be controlled through careful regulation of supersaturation levels, mixing conditions, and cooling rates. These parameters directly influence crystal morphology, particle size distribution, and ultimately the pharmaceutical properties of the final product.

The thermal stability of piperazine dihydrochloride salts has been extensively studied to optimize storage and handling conditions. The dihydrochloride form typically exhibits enhanced thermal stability compared to other salt forms, with decomposition temperatures ranging from 250-280°C depending on the specific substitution pattern and crystal structure .

Factors Affecting Salt Stability:

  • Crystal packing efficiency: Influences thermal decomposition temperature
  • Hydrogen bonding networks: Stabilize the crystal lattice structure
  • Moisture content: Affects hygroscopic behavior and stability
  • Impurity levels: Can catalyze decomposition pathways

The analytical characterization of piperazine dihydrochloride salts requires careful consideration of their hygroscopic nature and potential for polymorphism. Various analytical techniques including thermogravimetric analysis, differential scanning calorimetry, and X-ray powder diffraction are employed to confirm salt formation and assess crystal structure .

Quality control parameters for piperazine dihydrochloride synthesis include assay determination by potentiometric titration, water content analysis by Karl Fischer titration, and impurity profiling by high-performance liquid chromatography. These analytical methods ensure that the final product meets pharmaceutical specifications and regulatory requirements for purity and identity [17].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

200.0847040 g/mol

Monoisotopic Mass

200.0847040 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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